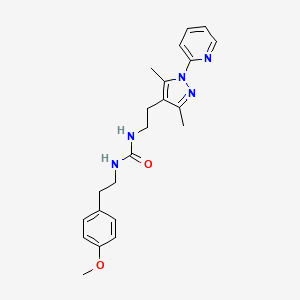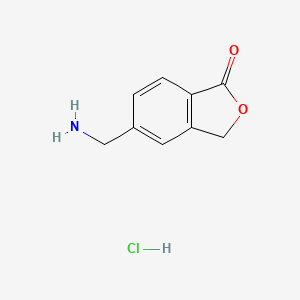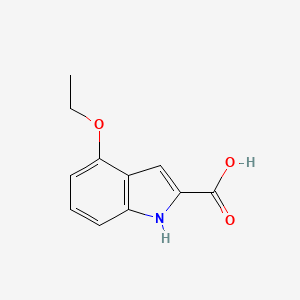![molecular formula C11H16N2O2 B2546066 Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate CAS No. 1154385-60-0](/img/structure/B2546066.png)
Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate, is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry and material science. The compound is structurally related to several other compounds that have been synthesized and studied for their potential applications and properties.
Synthesis Analysis
The synthesis of related pyridine derivatives has been reported in the literature. For instance, a convenient synthesis method for 3-Methyl-1-(4-pyridinyl)-2-butanone, which shares a similar pyridine moiety, was developed using phenyllithium as a metalating agent . This method could potentially be adapted for the synthesis of this compound by modifying the acylation and alkylation steps. Additionally, the stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate has been achieved through hydrogenation and the removal of a chiral auxiliary, which could provide insights into the synthesis of chiral centers in related compounds .
Molecular Structure Analysis
The molecular and crystal structure of pyridine derivatives has been extensively studied. For example, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was determined using single-crystal X-ray diffraction, revealing a bent side chain and a three-dimensional supramolecular structure stabilized by hydrogen bonds . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding . These studies provide a foundation for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of pyridine derivatives with various nucleophiles has been explored. Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates were reacted with a range of mono- and difunctional nucleophiles, leading to the formation of acyclic and heterocyclic compounds . These findings suggest that this compound could also undergo similar reactions, potentially yielding a variety of functionalized products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide valuable insights. The thermal, spectroscopic, and computational analyses of related pyridine derivatives have been conducted, offering a glimpse into their stability, electronic structure, and potential interactions . These studies can inform predictions about the behavior of this compound under various conditions.
Scientific Research Applications
Corrosion Inhibition
- A study by Ji et al. (2016) discusses a Schiff base derivative with pyridine rings, similar in structure to Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate, which shows potential as a corrosion inhibitor for mild steel in acidic environments. This suggests that similar compounds could have applications in protecting metals against corrosion (Ji et al., 2016).
Chemosensors
- Research by Patil et al. (2017) on vitamin K3 derivatives, structurally related to this compound, highlights their use as chemosensors. These compounds can change color in response to specific metal ions, which indicates potential applications in detecting and measuring metal ion concentrations (Patil et al., 2017).
Antibiotic Development
- A 2003 study details the synthesis of a related compound as a key intermediate in developing antibiotics, particularly against pathogens relevant in veterinary medicine (Fleck et al., 2003).
Catalysis in Organic Chemistry
- Bosch et al. (2016) explore the use of pyridine derivatives in creating dinuclear metal complexes. These complexes exhibit catalytic activity, potentially making them useful in various organic synthesis processes (Bosch et al., 2016).
Luminescent Properties
- A study by Srivastava et al. (2017) investigates compounds with a pyridine component for their luminescent properties. These compounds have potential applications in materials science, particularly in creating luminescent materials (Srivastava et al., 2017).
Pharmaceutical Analysis
- Belin and Gülaçar (2005) describe using a compound similar to this compound in capillary electrophoresis for metal ion analysis in pharmaceutical samples. This highlights its potential in analytical chemistry and quality control in pharmaceuticals (Belin & Gülaçar, 2005).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(pyridin-4-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-3-5-12-6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGAFZZFXFHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)


![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)


![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)